molecular formula C11H12N4O2S B2809939 Ethyl 4-hydrazino-2-(2-thienyl)pyrimidine-5-carboxylate CAS No. 188937-42-0

Ethyl 4-hydrazino-2-(2-thienyl)pyrimidine-5-carboxylate

Cat. No.: B2809939
CAS No.: 188937-42-0
M. Wt: 264.3
InChI Key: NBIAWCWELYIVQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-hydrazino-2-(2-thienyl)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C11H12N4O2S and a molecular weight of 264.3. This compound is characterized by the presence of a pyrimidine ring substituted with a thienyl group and a hydrazino group, along with an ethyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Ethyl 4-hydrazino-2-(2-thienyl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-thiophenecarboxaldehyde with ethyl cyanoacetate to form an intermediate, which is then cyclized with guanidine to yield the pyrimidine ring. The hydrazino group is introduced through the reaction of the pyrimidine derivative with hydrazine hydrate under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 4-hydrazino-2-(2-thienyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The thienyl and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 4-hydrazino-2-(2-thienyl)pyrimidine-5-carboxylate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-hydrazino-2-(2-thienyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The compound may also interact with DNA and RNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Ethyl 4-hydrazino-2-(2-thienyl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:

    2-thio-containing pyrimidines: These compounds also exhibit biological activities but differ in their sulfur-containing functional groups.

    Thiazoles: These compounds have a similar heterocyclic structure but contain a thiazole ring instead of a pyrimidine ring. The uniqueness of this compound lies in its specific substitution pattern and the presence of both thienyl and hydrazino groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-hydrazinyl-2-thiophen-2-ylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-2-17-11(16)7-6-13-10(14-9(7)15-12)8-4-3-5-18-8/h3-6H,2,12H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIAWCWELYIVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NN)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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